molecular formula C5H10ClN3 B581795 4-Amino-1,5-dimethylimidazole Hydrochloride CAS No. 1456821-65-0

4-Amino-1,5-dimethylimidazole Hydrochloride

Cat. No.: B581795
CAS No.: 1456821-65-0
M. Wt: 147.606
InChI Key: PASURFHCWKJHTH-UHFFFAOYSA-N
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Description

4-Amino-1,5-dimethylimidazole Hydrochloride is a chemical compound with the molecular formula C5H10ClN3. It is a white to brown or blue-grey or purple-grey solid and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,5-dimethylimidazole Hydrochloride typically involves the reaction of 1,5-dimethylimidazole with an amination reagent under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,5-dimethylimidazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals and chemical research .

Scientific Research Applications

4-Amino-1,5-dimethylimidazole Hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Amino-1,5-dimethylimidazole Hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1,5-dimethylimidazole Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,5-dimethylimidazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-5(6)7-3-8(4)2;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASURFHCWKJHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456821-65-0
Record name 1H-Imidazol-4-amine, 1,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456821-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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